1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidin-7-yl core substituted with a 4-methoxyphenyl group at position 3, a sulfanyl (-S-) linker at position 7, and an azepan-1-yl (7-membered cyclic amine) moiety connected via an ethanone bridge.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-15-8-6-14(7-9-15)25-18-17(22-23-25)19(21-13-20-18)28-12-16(26)24-10-4-2-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBTJLREPNZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a nitrile compound, under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazolopyrimidine core.
Attachment of the azepane ring: This can be done through a nucleophilic substitution reaction where an azepane derivative reacts with an appropriate leaving group on the triazolopyrimidine core.
Formation of the ethanone linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazolopyrimidine derivatives have been shown to stabilize microtubules and inhibit cancer cell proliferation. Studies suggest that this compound may also exhibit similar effects by interacting with microtubule dynamics, potentially offering new avenues for cancer treatment .
Neuroprotective Effects
Compounds that stabilize microtubules are being investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The potential of this compound to penetrate the blood-brain barrier could make it a candidate for treating tauopathies and other neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are critical for understanding how modifications to the compound's structure can enhance its efficacy and reduce toxicity. Research has shown that variations in the azepane ring and substitutions on the triazolopyrimidine core can significantly impact biological activity .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of triazolopyrimidine derivatives, it was found that specific modifications led to increased potency against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted, indicating a promising therapeutic application .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective mechanisms of similar compounds revealed that they could reduce amyloid-beta plaque formation in transgenic mouse models of Alzheimer's disease. This suggests that the compound may have potential as a treatment for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and hypothetical functional differences between the target compound and its analogs:
Key Observations:
Heterocyclic Substituent (R1) :
- The azepan-1-yl group in the target compound introduces a 7-membered ring, likely increasing lipophilicity compared to the smaller piperazinyl analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Piperazinyl derivatives (Compounds A–C) are more common in drug design due to their balance of solubility and hydrogen-bonding capacity .
Aryl Group (R2): 4-Methoxyphenyl (target, Compound A) vs. Meta-substitution may disrupt such interactions but reduce steric hindrance . 4-Ethoxyphenyl (Compound B): The ethoxy group’s larger size and stronger electron-donating capacity may enhance binding to hydrophobic pockets but slow metabolic clearance compared to methoxy .
Ethanone Substituent (R3): Sulfanyl (target) vs. phenoxy (Compound B) or benzylsulfanyl (Compound C): Sulfur-containing groups (e.g., sulfanyl) can participate in hydrogen bonding or disulfide exchange, whereas phenoxy groups rely on π-π stacking.
Biological Activity
The compound 1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and synthesis methods.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Key Functional Groups :
- Azepane ring
- Triazolo-pyrimidine moiety
- Sulfanyl group
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that triazole derivatives often exhibit significant antitumor activity by interfering with cellular processes such as DNA replication and repair mechanisms.
Antitumor Activity
Studies have shown that derivatives containing the triazole and pyrimidine structures possess potent antitumor properties. For instance, compounds similar to the one in focus have been evaluated against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.
In vitro studies conducted by the National Cancer Institute revealed that these compounds could inhibit cell proliferation effectively. The following table summarizes some findings related to their cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Induces apoptosis through caspase activation |
| Compound B | A549 | 8.2 | Inhibits tubulin polymerization |
| Compound C | HCT116 | 12.0 | Disrupts DNA synthesis |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following synthetic pathway has been proposed:
- Formation of Triazole Ring : Reacting a suitable hydrazine derivative with an appropriate carbonyl compound.
- Pyrimidine Synthesis : Utilizing cyclization reactions to form the pyrimidine core.
- Final Coupling : Combining the azepane derivative with the sulfanyl triazole-pyrimidine through nucleophilic substitution.
Case Studies
Several case studies highlight the effectiveness of compounds similar to This compound :
Case Study 1: Anticancer Efficacy
A study published in Journal of Organic and Pharmaceutical Chemistry evaluated a series of triazole derivatives against a panel of 60 cancer cell lines. The results indicated that modifications in the side chains significantly impacted their anticancer activity, with certain derivatives showing IC50 values below 10 µM against aggressive tumors like breast and lung cancers.
Case Study 2: Mechanistic Insights
Another research article investigated the mechanism by which these compounds induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that these compounds activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins.
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification: The compound is classified under acute toxicity categories for oral, dermal, and inhalation exposure (Category 4). Use personal protective equipment (PPE), including gloves, lab coats, and fume hoods, to minimize exposure .
- Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents to prevent hazardous reactions .
- Emergency Protocols: Ensure access to emergency contact numbers and follow spill containment procedures using inert absorbents. Toxic fumes may form during combustion .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions for nucleophilic substitution reactions involving thiol groups. Monitor reaction progress via TLC .
- Purification: Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the product. Confirm purity using HPLC (>95%) and characterize via ¹H/¹³C NMR spectroscopy .
- Yield Enhancement: Pre-dry solvents and reagents to minimize side reactions. Optimize stoichiometric ratios (e.g., 1.2:1 molar ratio of thiol to pyrimidine precursor) .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Assign peaks based on coupling patterns and chemical shifts (e.g., azepane protons at δ 1.4–1.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation: Include positive controls (e.g., known adenosine A2A receptor modulators) to validate assay sensitivity and specificity. For example, reference compounds like 1-[4-(3-benzyl-5-phenyl-3H-triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-3-(4-methoxyphenyl)-urea show allosteric modulation in receptor-binding studies .
- Solubility Optimization: Test the compound in DMSO or cyclodextrin-based vehicles to ensure solubility in physiological buffers. Use dynamic light scattering (DLS) to detect aggregation .
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ determinations in triplicate across multiple cell lines (e.g., HEK293 for adenosine receptors) to account for cell-type variability .
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in triazolo-pyrimidine derivatives?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with substitutions at the 4-methoxyphenyl or azepane moieties. For example, replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects .
- Biological Screening: Use high-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition, GPCR modulation). Prioritize compounds with >50% inhibition at 10 µM for dose-response studies .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., A2A adenosine receptor PDB: 4EIY) to predict binding affinities .
Q. How can researchers address stability issues during long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. For solution storage, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., sulfoxide formation) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing pharmacological data from in vitro studies?
Methodological Answer:
- Dose-Response Curves: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for group comparisons .
- Outlier Management: Apply Grubbs’ test to identify and exclude outliers. Use non-linear regression for datasets with heteroscedasticity .
Q. How can researchers validate the selectivity of this compound against off-target receptors or enzymes?
Methodological Answer:
- Panel Screening: Test the compound against a panel of 50+ kinases, GPCRs, and ion channels (e.g., Eurofins CEREP panel) at 1 µM. A hit rate <10% indicates high selectivity .
- Cellular Toxicity Assays: Perform MTT or CellTiter-Glo assays in primary hepatocytes or fibroblasts to rule out non-specific cytotoxicity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
